trans-Clovamide
Overview
Description
Trans-Clovamide is a naturally occurring caffeoyl conjugate identified in the antioxidant polyphenolic fraction of cocoa . It has antioxidant and antiradical properties and has shown neuroprotective effects . It is also a potent antioxidant and an excellent ROS and oxygen radical scavenger .
Synthesis Analysis
This compound was synthesized using methods described by Xie et al. (2013), starting with trans-caffeic acid and L-DOPA methyl ester . The product was dissolved in DMSO-d6 and analyzed .Molecular Structure Analysis
The molecular formula of this compound is C18H17NO7 . Its molecular weight is 359.3 g/mol . The IUPAC name is (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .Chemical Reactions Analysis
In the context of inhibiting the SARS-CoV-2 Main Protease, the interactions between S (C145) and the centroid one of the catechol rings of the clovamide molecule were analyzed . The S (C145) was close to the centroid of the catechol ring, providing a strong S-π interaction that stabilized the protease-inhibitor complex .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C18H17NO7, molecular weight 359.3 g/mol, and IUPAC name (2S)-3-(3,4-dihydroxyphenyl)-2-[[ (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid .Scientific Research Applications
Antioxidant Properties
trans-Clovamide, a natural phenolic compound found in Theobroma Cacao L. beans, demonstrates potent antioxidant properties. Ye et al. (2020) quantified its content in cocoa beans and found a positive correlation between clovamide concentration and the overall antioxidant activities of the beans. This research highlights clovamide as a powerful oxygen radical scavenger, partially due to its molecular catechol moieties (Ye et al., 2020).
Antiplatelet and Antioxidant Effects
A study by Kołodziejczyk-Czepas et al. (2017) explored the antiplatelet and antioxidant capacities of clovamide-rich extracts from Trifolium species. The research indicates that clovamide and these extracts demonstrate moderate antiplatelet properties and protect against oxidative damage to blood plasma components, with no cytotoxicity observed towards blood platelets or peripheral blood mononuclear cells (Kołodziejczyk-Czepas et al., 2017).
Lipid Peroxidation Inhibition
Locatelli et al. (2013) investigated the capacity of clovamide to inhibit lipid peroxidation in liposomal systems. Their findings confirmed a significant protective effect of clovamide on liposomal model systems, highlighting its potential application in preventing oxidative damage (Locatelli et al., 2013).
Biological Synthesis
Bouchez et al. (2019) demonstrated the biological synthesis of clovamide and its analogues in Saccharomyces cerevisiae and Lactococcus lactis. This study opens up new possibilities for the production and delivery of clovamide as a therapeutic agent, utilizing environmentally friendly and economically viable methods (Bouchez et al., 2019).
Anti-inflammatory Activity
Zeng et al. (2011) investigated clovamide's anti-inflammatory potential in human monocytes. Their research revealed that clovamide inhibited superoxide anion production, cytokine release, and NF-κB activation in cells stimulated by phorbol 12-myristate 13-acetate, indicating its anti-inflammatory properties (Zeng et al., 2011).
Antiviral and Antiparasitic Activities
Research on Dichrostachys cinerea leaves extract, which contains clovamide, indicated significant antitrypanosomal and antiviral effects. Clovamide was identified as a major constituent and exhibited a noteworthy antiviral effect against H5N1 influenza A virus and a potent trypanocidal effect against Trypanosoma evansi (El-Sharawy et al., 2017).
Mechanism of Action
Target of Action
Trans-Clovamide, a derivative of caffeic acid, is known to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . It plays a key role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .
Mode of Action
This compound exerts its effects by inhibiting the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This suggests that this compound may have anti-inflammatory properties .
Biochemical Pathways
This compound is involved in the NF-κB signaling pathway . By inhibiting the activation of NF-κB, this compound can potentially downregulate the expression of genes involved in inflammation, immune response, and cell survival .
Pharmacokinetics
It is known that the o-methylation or reduction in the phenylpropanoid part may play an important role in the metabolic transformations of these compounds .
Result of Action
The inhibition of NF-κB activation by this compound leads to a reduction in pro-inflammatory cytokine release and a decrease in O2•− generation . This can result in anti-inflammatory, neuroprotective, and antioxidant effects . This compound also has anti-microbial activity against human pathogens such as influenza A subtype H5N1, Trypanosoma evansi, and Heliobacter pylori .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the context of plant-pathogen interactions, this compound has been shown to inhibit the growth of three pathogens of cacao in the genus Phytophthora . It is also a substrate for cacao polyphenol oxidase and contributes to enzymatic browning . These findings suggest that the action, efficacy, and stability of this compound can be influenced by factors such as the presence of specific enzymes and pathogens .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
trans-Clovamide interacts with a variety of biomolecules. For instance, it has been found to have an affinity for estrogen receptor α (ERα), indicating potential interactions with hormone signaling pathways .
Cellular Effects
The cellular effects of this compound are diverse. It has been associated with antioxidant, anti-inflammatory, neuroprotective, antiplatelet/antithrombotic, and anticancer properties . These effects suggest that this compound may influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as ERα, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFXSWMDFBRGS-UXONFWTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-02-5 | |
Record name | trans-Clovamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANS-CLOVAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973626KV9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trans-Clovamide and where is it found?
A: this compound, chemically known as N-trans-caffeoyl-3-(3, 4-dihydroxyphenyl)-l-alanine, is a natural compound classified as a polyphenol. It was first discovered in red clover (Trifolium pratense) as part of research into disease resistance. [] It has also been isolated from the stems of Bakeridesia gaumeri, a plant used in traditional medicine. []
Q2: What are the known biological activities of this compound?
A: this compound has demonstrated significant antioxidant activity. Studies using the DPPH free radical scavenging assay showed its effectiveness in neutralizing free radicals. [] Research suggests that its antioxidant properties are attributed to the presence of polyphenols in its structure. [] In addition to its antioxidant activity, this compound, along with other compounds, displayed moderate inhibitory activity against nitric oxide production in LPS-activated RAW264.7 cells. []
Q3: How does the structure of this compound relate to its antioxidant activity?
A: this compound's antioxidant activity is linked to its polyphenolic structure. Specifically, the presence of caffeic acid and DOPA moieties contributes to its ability to scavenge free radicals. [] Researchers have synthesized derivatives of this compound to investigate structure-activity relationships. These studies revealed that modifications to the molecule's structure, particularly those affecting the polyphenol groups, directly impact its antioxidant potency. []
Q4: Are there efficient methods for synthesizing this compound and its derivatives?
A: Yes, researchers have developed effective methods for synthesizing this compound and its derivatives. One such method involves a peptide coupling reaction between L-phenylalanine (L-DOPA) and cinnamic acid derivatives. [] This approach facilitates the production of various structural analogs for exploring the impact of chemical modifications on antioxidant activity. [] Another study highlighted the scope and limitations of an efficient peptide coupling method specifically designed for synthesizing NFurylamino and N-Feruloylamino acid derivatives, including this compound. []
Q5: What analytical techniques are used to characterize and study this compound?
A: A combination of techniques is employed to characterize and study this compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) assists in determining the molecular weight and formula. [] Nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D experiments, elucidates the compound's structure and connectivity. [] Circular dichroism (CD) spectroscopy provides insights into the spatial arrangement of atoms and chirality. []
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